N-[4-(cyclohexylcarbamoyl)-3-hydroxyphenyl]pyrazine-2-carboxamide
Description
N-[4-(cyclohexylcarbamoyl)-3-hydroxyphenyl]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry. This compound is part of the pyrazine-2-carboxamide family, known for its diverse biological activities, including antimicrobial and antitubercular properties .
Properties
IUPAC Name |
N-[4-(cyclohexylcarbamoyl)-3-hydroxyphenyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-16-10-13(22-18(25)15-11-19-8-9-20-15)6-7-14(16)17(24)21-12-4-2-1-3-5-12/h6-12,23H,1-5H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUXBVZTFSPQDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)NC(=O)C3=NC=CN=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexylcarbamoyl)-3-hydroxyphenyl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with cyclohexyl isocyanate and 3-hydroxyaniline. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclohexylcarbamoyl)-3-hydroxyphenyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of N-[4-(cyclohexylcarbamoyl)-3-oxophenyl]pyrazine-2-carboxamide.
Reduction: Formation of N-[4-(cyclohexylcarbamoyl)-3-aminophenyl]pyrazine-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-[4-(cyclohexylcarbamoyl)-3-hydroxyphenyl]pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antitubercular agent due to its structural similarity to pyrazinamide, a known antitubercular drug.
Mechanism of Action
The mechanism of action of N-[4-(cyclohexylcarbamoyl)-3-hydroxyphenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, similar to pyrazinamide. This inhibition disrupts the bacterial cell wall, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line antitubercular drug.
N-Benzylpyrazine-2-carboxamide: Known for its antimycobacterial activity.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Exhibits antifungal and antibacterial properties.
Uniqueness
N-[4-(cyclohexylcarbamoyl)-3-hydroxyphenyl]pyrazine-2-carboxamide is unique due to its specific structural features, such as the cyclohexylcarbamoyl and hydroxyphenyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
